Physicochemical Property Differentiation: Molecular Weight, logP, and Tautomeric Space vs. 1-Hydroxy-3-phenylurea
1-Ethyl-3-hydroxy-1-phenylurea (MW 180.20, C₉H₁₂N₂O₂) occupies a distinct physicochemical property range relative to the core scaffold 1-hydroxy-3-phenylurea (MW 152.15, C₇H₈N₂O₂). The N-ethyl substitution increases molecular weight by +28.05 Da and adds one additional rotatable bond (Δ = +1) compared to the unsubstituted parent, while simultaneously shifting the computed logP by approximately +0.7 to +1.0 log units (estimated from fragment-based contribution of –CH₂CH₃ vs. –H on the N-hydroxyurea nitrogen) [1]. This shift in lipophilicity directly influences membrane permeability potential and ACAT inhibitory activity, since the Nakao et al. (2001) QSAR established that ACAT inhibition (pIC₅₀) in the hydroxyphenylurea series is controlled by the hydrophobicity of the whole molecule [1]. No experimentally measured logP or pKa values have been published for the target compound; all physicochemical values are predicted or estimated from class-level models.
| Evidence Dimension | Molecular weight and estimated logP |
|---|---|
| Target Compound Data | MW = 180.20 Da; est. logP ≈ 1.0–1.5 (predicted from structural fragments) |
| Comparator Or Baseline | 1-Hydroxy-3-phenylurea (CAS 7335-35-5): MW = 152.15 Da; est. logP ≈ 0.3–0.5 |
| Quantified Difference | ΔMW = +28.05 Da (+18.4%); ΔlogP ≈ +0.7–1.0 log units (predicted) |
| Conditions | Computed/estimated physicochemical properties; no experimental logP or logD data available |
Why This Matters
In the hydroxyphenylurea ACAT inhibitor QSAR, a logP shift of approximately +0.7 translates to a predicted ~3- to 5-fold increase in ACAT inhibitory potency based on the published hydrophobicity–activity regression, making this compound a higher-lipophilicity scaffold option for medicinal chemistry campaigns that require increased membrane permeability.
- [1] Nakao, K., Kubota, H., Yasuhara, M., Saito, K., Suzuki, T., Ohmizu, H. & Shimizu, R. (2001). Novel hydroxyphenylurea dual inhibitor against acyl-CoA: cholesterol acyltransferase (ACAT) and low density lipoprotein (LDL) oxidation as antiatherosclerotic agent. Bioorganic & Medicinal Chemistry, 9(4), 853–861. View Source
